2-(4-Cyano-2-nitrophenyl)acetamide
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Overview
Description
2-(4-Cyano-2-nitrophenyl)acetamide is an organic compound that features both a cyano group and a nitro group attached to a phenyl ring, with an acetamide group as a substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Cyano-2-nitrophenyl)acetamide typically involves the condensation of 2-nitroaniline with cyanoacetic acid in the presence of a coupling agent such as dicyclohexyl carbodiimide and a catalyst like 4-N,N-dimethylaminopyridine in dimethylformamide . This reaction yields the desired cyanoacetamide derivative.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, cost, and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(4-Cyano-2-nitrophenyl)acetamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions.
Cyclization: The compound can form heterocyclic structures through cyclization reactions.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or alcohols.
Cyclization: Reagents like sulfur or phosphorus compounds under heating conditions.
Major Products
Reduction: 2-(4-Amino-2-nitrophenyl)acetamide.
Substitution: Various substituted derivatives depending on the nucleophile used.
Cyclization: Heterocyclic compounds such as thiophenes or pyrroles.
Scientific Research Applications
2-(4-Cyano-2-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a precursor for the synthesis of heterocyclic compounds.
Medicine: Investigated for its potential as a pharmacophore in drug design.
Industry: Utilized in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action for 2-(4-Cyano-2-nitrophenyl)acetamide in biological systems is not well-documented. its structural features suggest it could interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic interactions. The cyano and nitro groups may also play roles in its reactivity and binding affinity.
Comparison with Similar Compounds
Similar Compounds
2-Cyano-N-(2-nitrophenyl)acetamide: Similar structure but with different substitution patterns.
2-Cyano-N-(4-nitrophenyl)acetamide: Another isomer with the nitro group in a different position.
N-(4-Cyano-2-nitrophenyl)acetamide: Variation in the position of the cyano group.
Uniqueness
The combination of cyano and nitro groups on the phenyl ring, along with the acetamide group, provides a versatile scaffold for further chemical modifications and applications in various fields .
Properties
IUPAC Name |
2-(4-cyano-2-nitrophenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7N3O3/c10-5-6-1-2-7(4-9(11)13)8(3-6)12(14)15/h1-3H,4H2,(H2,11,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVQWQSPZCIZTID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C#N)[N+](=O)[O-])CC(=O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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